molecular formula C10H6ClFN2OS B11056312 N-(3-chloro-4-fluorophenyl)-1,3-thiazole-5-carboxamide

N-(3-chloro-4-fluorophenyl)-1,3-thiazole-5-carboxamide

Cat. No.: B11056312
M. Wt: 256.68 g/mol
InChI Key: UBWZVQCPYFWHBB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-1,3-thiazole-5-carboxamide is a compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-1,3-thiazole-5-carboxamide typically involves the reaction of 3-chloro-4-fluoroaniline with thioamide under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green solvents and catalysts can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiazole derivatives, while hydrolysis can yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in its role as an antibacterial agent, it may inhibit bacterial enzymes essential for cell wall synthesis. As an anticancer agent, it may inhibit tyrosine kinases or other enzymes involved in cell signaling pathways, leading to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-fluorophenyl)-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and the thiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H6ClFN2OS

Molecular Weight

256.68 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C10H6ClFN2OS/c11-7-3-6(1-2-8(7)12)14-10(15)9-4-13-5-16-9/h1-5H,(H,14,15)

InChI Key

UBWZVQCPYFWHBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CN=CS2)Cl)F

solubility

>38.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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